(4-benzylpiperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
Description
The exact mass of the compound 1-benzyl-4-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine is 349.19026037 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-22-19(24-9-5-6-10-24)18(15-21-22)20(26)25-13-11-23(12-14-25)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFDNRJGMSPQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound (4-benzylpiperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a complex organic molecule featuring a piperazine ring, a pyrazole moiety, and a pyrrole group. This structural complexity suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of multiple heterocycles indicates diverse interactions with biological targets, influencing its pharmacological properties.
Structural Characteristics
The compound can be characterized by its unique structural components:
| Component | Description |
|---|---|
| Piperazine | A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological activities. |
| Pyrazole | A five-membered ring with two adjacent nitrogen atoms, often associated with anti-inflammatory and anticancer properties. |
| Pyrrole | A five-membered ring containing one nitrogen atom, recognized for its biological activity in various compounds. |
Biological Activity
The biological activity of this compound is influenced by its structural components. Compounds containing piperazine and pyrazole rings have been associated with various pharmacological activities, including:
- Antidepressant
- Antitumor
- Antimicrobial
- Anti-inflammatory
- Antiviral
In silico predictions using tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on its chemical structure .
Understanding how the compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies could involve:
- In vitro assays : These can help establish dose-response relationships and identify mechanisms of action.
- Molecular docking studies : These studies can predict how the compound binds to specific biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound.
- Anticancer Activity : Research has shown that pyrazole derivatives exhibit significant anticancer properties against various cell lines, including breast cancer (MCF-7) and human fibroblast cells . The MTT assay results indicated that these derivatives could selectively induce apoptosis in cancer cells while sparing normal cells.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, suggesting that the presence of the piperazine moiety may enhance this effect .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which could be relevant for treating conditions such as arthritis and other inflammatory diseases .
Summary of Biological Activities
The following table summarizes the notable activities associated with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Benzylpiperazine | Piperazine ring | Antidepressant |
| 5-(Pyrrolidinyl)-pyrazoles | Pyrazole ring | Antitumor |
| 1-Methylpiperazine | Piperazine ring | Antimicrobial |
The unique combination of piperazine, pyrazole, and pyrrole within this compound suggests a potentially broad spectrum of biological activity that may not be present in simpler analogs. This complexity allows for diverse interactions within biological systems, enhancing its therapeutic potential compared to other similar compounds .
Scientific Research Applications
Antidepressant Activity
Compounds containing piperazine rings have been associated with antidepressant effects. The structural similarity of this compound to known antidepressants suggests it may exhibit similar pharmacological activity. Research indicates that piperazine derivatives can modulate neurotransmitter systems, including serotonin and norepinephrine pathways, which are critical in mood regulation.
Antitumor Properties
The pyrazole and pyrrole components are often found in compounds with antitumor activity. Studies have shown that pyrazole derivatives can inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis . The specific interactions of this compound with cancer-related targets could be explored further through in vitro assays.
Antimicrobial Effects
Piperazine derivatives have also demonstrated antimicrobial properties. The combination of piperazine with other heterocycles like pyrazole may enhance the compound's ability to combat bacterial infections. Preliminary studies suggest that similar compounds can disrupt bacterial cell walls or inhibit essential enzymes .
Synthetic Routes
Several synthetic pathways can be employed to produce this compound, allowing for modifications that may enhance its biological activity. Typical methods include:
- Refluxing piperazine derivatives with pyrazole precursors : This method allows for the formation of the desired heterocyclic structures.
- Functionalization of existing compounds : Modifying the benzyl or methyl groups can lead to derivatives with improved pharmacological profiles.
Case Studies and Research Findings
- In Silico Studies : Computational methods such as molecular docking and virtual screening have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest potential interactions with receptors involved in depression and cancer pathways .
- In Vitro Assays : Experimental studies using cell lines have indicated that derivatives of this compound can exhibit dose-dependent responses in inhibiting tumor growth and modulating neurotransmitter release .
- Structural Analysis : Crystallographic studies have provided insights into the molecular geometry and bonding characteristics of related compounds, supporting the hypothesis that structural features play a critical role in biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
